molecular formula C11H17NO2 B1200395 [2-(2-Aminopropoxy)-3-methylphenyl]methanol CAS No. 53566-98-6

[2-(2-Aminopropoxy)-3-methylphenyl]methanol

Cat. No. B1200395
CAS RN: 53566-98-6
M. Wt: 195.26 g/mol
InChI Key: XMJYSMLLWRQQAE-UHFFFAOYSA-N
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Description

“[2-(2-Aminopropoxy)-3-methylphenyl]methanol” is a chemical compound with the molecular formula C11H17NO2 . It is also known by other names such as Hydroxymethylmexiletine and 6-hydroxymethylmexiletine . The compound has a molecular weight of 195.2582 .


Molecular Structure Analysis

The molecular structure of “[2-(2-Aminopropoxy)-3-methylphenyl]methanol” consists of an aminopropoxy group attached to a 3-methylphenyl methanol group . The presence of the amino group and the methanol group indicates that the compound can participate in hydrogen bonding, which can influence its physical and chemical properties.

Scientific Research Applications

  • Lipid Dynamics in Biological Membranes : Methanol, a common solubilizing agent in the study of transmembrane proteins and peptides, significantly impacts lipid dynamics in biological membranes. It enhances the transfer and flip-flop kinetics of lipids in isotopically distinct membrane vesicles. This finding is crucial for understanding the role of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. A method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes has been developed. This method is useful for synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

  • Direct N-Monomethylation of Aromatic Primary Amines : A [Cp*IrCl2]2/NaOH system enables the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This reaction is significant for its low catalyst loading, broad substrate scope, and excellent selectivities, making it environmentally and synthetically attractive (Li et al., 2012).

  • Synthesis of Multi-Substituted Arenes : Multi-substituted arenes can be synthesized via palladium-catalyzed C-H halogenation reactions. This method offers advantages over traditional approaches, including milder conditions and higher yields, which is crucial for chemical diversity (Sun et al., 2014).

  • Catalytic Reactions in 2-Hydroxypropyl Alkyl Phosphates : A di-Zn(II) complex promotes the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates. This catalytic reaction proceeds via a cyclic phosphate intermediate, important for understanding the catalytic mechanisms in phosphate chemistry (Tsang et al., 2009).

  • Selective N-Methylation with Supercritical Methanol : The selective N-methylation of bifunctionalized amines using supercritical methanol over solid acid and acid-base bifunctional catalysts has been achieved. This method is notable for its high selectivity and reactivity, contributing to the synthesis of N-methylated amino alcohols and diamines (Oku et al., 2004).

  • μ-Chlorido-Bridged Dimanganese(II) Complexes : These complexes, derived from the reaction of 2,6-diformyl-4-methylphenol, show significant antiferromagnetic interaction and catalytic oxidation of secondary alcohols. This finding is important for understanding the catalytic behavior of manganese complexes (Alexandru et al., 2014).

  • N-Monomethylation of Aromatic Amines via PNHP-Pincer Ru Catalysts : Methanol is used for the selective methylation of aromatic amines with high yields. The process utilizes a very low catalyst loading and is significant for its efficiency and robustness (Ogata et al., 2018).

  • Elution Behavior in Chromatography : The elution behavior of derivatives of 2-(4-hydroxyphenyl)-2-phenylpropane on Sephadex LH-20 in methanol has been studied, highlighting the importance of solvent choice in chromatographic separation of organic compounds (Shopova et al., 1977).

Safety And Hazards

The safety data sheet (SDS) for “[2-(2-Aminopropoxy)-3-methylphenyl]methanol” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

[2-(2-aminopropoxy)-3-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-4-3-5-10(6-13)11(8)14-7-9(2)12/h3-5,9,13H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJYSMLLWRQQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968333
Record name [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Aminopropoxy)-3-methylphenyl]methanol

CAS RN

53566-98-6
Record name 2-(2-Aminopropoxy)-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53566-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxymethylmexiletine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2-Aminopropoxy)-3-methylphenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(2-AMINOPROPOXY)-3-METHYLPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7UJL9QZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MM Cavalluzzi, A Catalano, C Bruno, A Lovece… - Tetrahedron …, 2007 - Elsevier
Hydroxymethylmexiletine (HMM), one of the main metabolites of mexiletine, has been synthesized in both racemic and optically active forms following two alternative routes. The ee …
Number of citations: 38 www.sciencedirect.com
JF Desaphy, A Dipalma, T Costanza… - Frontiers in …, 2012 - frontiersin.org
We previously showed that the β-adrenoceptor modulators, clenbuterol and propranolol, directly blocked voltage-gated sodium channels, whereas salbutamol and nadolol did not (…
Number of citations: 32 www.frontiersin.org
F Patrignani, G Siesto, D Gottardi, I Vigentini, A Toffanin… - Beverages, 2022 - mdpi.com
The present research is aimed at investigating the potential of two commercial Saccharomyces cerevisiae strains (EC1118 and AWRI796) to generate wine-specific volatile molecule …
Number of citations: 1 www.mdpi.com
A Yadav, A Kumar, PP Singh, B Prakash - Pesticide Biochemistry and …, 2021 - Elsevier
The study explores the pesticidal efficacy, mode of action, and safety limit profile of essential oils-based formulation using the combination of Myristica fragrans (M), Bunium persicum (B)…
Number of citations: 6 www.sciencedirect.com
A Yadav, A Kujur, A Kumar, PP Singh, B Prakash… - Lwt, 2019 - Elsevier
The present study investigates the efficacy of the nanoencapsulated mace essential oil (Ne-MEO) against the toxigenic strain of A. flavus (CP-05), aflatoxin B 1 production, free radical …
Number of citations: 26 www.sciencedirect.com
NK Khodja, L Boulekbache, F Chegdani… - … of Complementary and …, 2018 - degruyter.com
Background Essential oils, infusion and decoction extracts of Calamintha nepeta L. were evaluated for their bioactive substances (polyphenols and essential oils) and antioxidant …
Number of citations: 12 www.degruyter.com

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